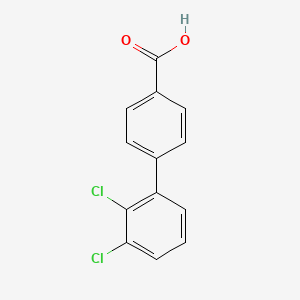

6-Bromo-2-cyclopropylisoindolin-1-one

Overview

Description

Scientific Research Applications

Chemical Synthesis and Molecular Modifications

6-Bromo-2-cyclopropylisoindolin-1-one and its derivatives play a crucial role in the field of chemical synthesis. These compounds serve as vital intermediates or building blocks for various chemical reactions and molecular modifications. For instance, the compound has been utilized in the synthesis of conformationally restricted analogues of remoxipride, which are explored as potential antipsychotic agents. These derivatives exhibit varying affinities to dopamine receptors, highlighting their significance in neuropharmacology (Norman, Kelley, & Hollingsworth, 1993). Additionally, radical cyclizations of related substrates like 1-(2'-bromobenzyl)isoquinolines have yielded complex molecular structures such as oxyaporphines and oxoaporphines, showcasing the versatility of bromoisoindolinone derivatives in synthesizing intricate molecular frameworks (Orito et al., 2000).

Medicinal Chemistry and Drug Discovery

In the realm of medicinal chemistry, derivatives of this compound have been instrumental in the discovery and development of new pharmaceuticals. For instance, the synthesis of a novel cholinergic muscarinic M1 receptor positive allosteric modulator, involving an isoindolin-1-one ring system as a pharmacophore, showcases the compound's potential in developing drugs targeting neurological disorders (Miura et al., 2019). Similarly, the compound's derivatives have been studied for their inhibitory effects on enzymes like carbonic anhydrase and acetylcholinesterase, indicating their therapeutic potential in treating conditions like Alzheimer's disease, Parkinson's disease, and other neurological disorders (Boztaş et al., 2019).

Bioactive Compound Synthesis and Antibacterial Research

This compound derivatives also find applications in synthesizing bioactive compounds with significant antibacterial properties. For instance, the synthesis of 7-(isoindolin-5-yl)-4-oxoquinoline-3-carboxylic acids, derived from the compound, has demonstrated excellent antibacterial activity against a wide range of pathogens, including Gram-positive and Gram-negative bacteria. These findings underscore the potential of this compound derivatives in developing novel antibacterial agents with broad-spectrum efficacy (Hayashi et al., 2002).

Mechanism of Action

Target of Action

The primary target of 6-Bromo-2-cyclopropylisoindolin-1-one is Cyclin-dependent kinase 7 (CDK7) . CDK7 is a protein that plays a crucial role in cell cycle regulation and is a promising target in the discovery of anti-cancer drugs .

Mode of Action

This compound interacts with CDK7 through high binding affinity and conventional hydrogen bonding interactions with active amino acid residues of CDK7 . The compound’s interaction with CDK7 has been confirmed through molecular docking studies .

Biochemical Pathways

The interaction of this compound with CDK7 affects the cell cycle, a fundamental process in cellular replication. By inhibiting CDK7, the compound can disrupt the cell cycle, potentially leading to the inhibition of cancer cell proliferation .

Result of Action

The inhibition of CDK7 by this compound can lead to the disruption of the cell cycle, potentially inhibiting the proliferation of cancer cells . This makes this compound a promising candidate for anti-cancer action .

Biochemical Analysis

Biochemical Properties

6-Bromo-2-cyclopropylisoindolin-1-one plays a significant role in biochemical reactions, particularly as a potential inhibitor of cyclin-dependent kinase 7 (CDK7). CDK7 is an enzyme involved in cell cycle regulation and transcription. The compound interacts with CDK7 by forming hydrogen bonds with active amino acid residues, such as lysine 139 and lysine 41, within the enzyme’s active site . These interactions inhibit the enzyme’s activity, thereby affecting cell cycle progression and transcription regulation.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell function by inhibiting CDK7, leading to alterations in cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, particularly breast cancer cells, this compound has demonstrated cytotoxic effects by disrupting the cell cycle and inducing apoptosis . Additionally, it affects the expression of genes involved in cell proliferation and survival, further contributing to its anticancer properties.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with CDK7. The compound’s binding to the enzyme’s active site inhibits its kinase activity, preventing the phosphorylation of target proteins necessary for cell cycle progression. This inhibition leads to cell cycle arrest and apoptosis in cancer cells . Furthermore, the compound’s interaction with CDK7 influences the transcriptional regulation of genes involved in cell proliferation and survival, contributing to its anticancer effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term studies have shown that its effects on cellular function, such as cell cycle arrest and apoptosis, persist over time, indicating sustained activity . The compound’s stability and efficacy may vary depending on the specific experimental conditions and cell types used.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and mortality have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in metabolic pathways related to its biotransformation and elimination. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. Enzymes such as cytochrome P450 play a crucial role in its biotransformation, leading to the formation of metabolites that are subsequently excreted . The compound’s metabolism may also influence its pharmacokinetics and overall efficacy.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and distribution to target sites . Its localization and accumulation within specific tissues and cellular compartments are influenced by factors such as tissue perfusion, binding affinity, and cellular uptake mechanisms.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with CDK7 and other target proteins . Post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, influencing its efficacy and cellular effects.

Properties

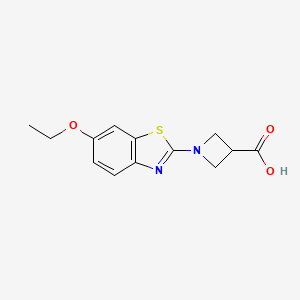

IUPAC Name |

6-bromo-2-cyclopropyl-3H-isoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO/c12-8-2-1-7-6-13(9-3-4-9)11(14)10(7)5-8/h1-2,5,9H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEJCKAFHTYFEGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CC3=C(C2=O)C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245649-56-2 | |

| Record name | 6-bromo-2-cyclopropylisoindolin-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[2-(2,2,2-Trifluoroethoxy)ethyl]amino}ethan-1-ol](/img/structure/B1440547.png)

![9-Benzyl-6,9-diazaspiro[4.5]decane](/img/structure/B1440549.png)

![[5-Bromo-2-(4-methylpiperazin-1-yl)pyridin-3-yl]methanol](/img/structure/B1440550.png)

![2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B1440551.png)

![tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate](/img/structure/B1440555.png)

![6,7-Dimethylspiro[chroman-2,4'-piperidin]-4-one hydrochloride](/img/structure/B1440564.png)